5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid
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Overview
Description
5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a thiophene ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dimethylthiophene with appropriate reagents.
Attachment of the Ethylcarbamoyl Group: This step involves the reaction of the thiophene derivative with ethyl isocyanate under controlled conditions to form the ethylcarbamoyl group.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the thiophene derivative through a series of reactions involving catalysts and specific reaction conditions.
Final Coupling and Carboxylation: The final step involves coupling the furan and thiophene derivatives and introducing the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2,5-Dimethylthiophen-3-yl)ethylamino]furan-2-carboxylic acid
- 2,5-Dimethylthiophene-3-boronic acid
- 3-Acetyl-2,5-dimethylthiophene
Uniqueness
5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
5-[1-(2,5-dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-7-4-11(9(3)20-7)8(2)15-13(16)12-5-10(6-19-12)14(17)18/h4-6,8H,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNFVFFQIHSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)C2=CC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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